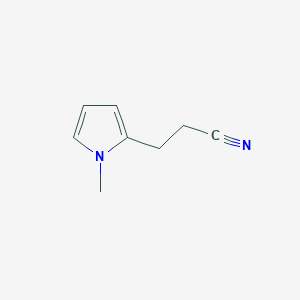

3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

3-(1-methylpyrrol-2-yl)propanenitrile |

InChI |

InChI=1S/C8H10N2/c1-10-7-3-5-8(10)4-2-6-9/h3,5,7H,2,4H2,1H3 |

InChI Key |

CZJDUAYHJIHHAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile

Established methods for synthesizing the title compound rely on fundamental organic reactions that build the propanenitrile side-chain onto a pre-existing pyrrole (B145914) ring.

Reaction of Pyrrole with Acrylonitrile (B1666552) Under Basic Conditions

The formation of the 3-(pyrrol-yl)propanenitrile structure is classically achieved through a cyanoethylation reaction. This reaction involves the addition of a compound containing an active hydrogen atom across the double bond of acrylonitrile. asianpubs.org For pyrroles, which possess an acidic N-H proton or can be deprotonated at a ring carbon, this reaction typically requires a basic catalyst to proceed efficiently. asianpubs.org

The mechanism is a base-catalyzed Michael addition. glenresearch.com A strong base deprotonates the pyrrole, generating a nucleophilic pyrrolide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile, which is rendered electrophilic by the powerful electron-withdrawing nitrile group. asianpubs.org The resulting intermediate is then protonated to yield the final cyanoethylated product. While primary and secondary amines can react with acrylonitrile without a catalyst, heterocyclic amines such as pyrrole generally require basic catalysis for the reaction to occur. asianpubs.org This method provides a direct route for incorporating the propionitrile (B127096) moiety onto the pyrrole ring. asianpubs.org

Catalytic Hydrogenation Approaches for Compound Formation

Catalytic hydrogenation is a crucial step for forming the saturated propanenitrile side-chain from an unsaturated precursor. This approach is particularly relevant if the initial addition reaction results in an unsaturated side-chain (e.g., a propenenitrile group). The hydrogenation of acrylonitrile to propionitrile is a well-documented industrial process, demonstrating the feasibility of reducing the carbon-carbon double bond in the presence of a nitrile group. researchgate.net

Studies have shown that nickel-based catalysts are effective for the gas-phase hydrogenation of acrylonitrile to propionitrile. researchgate.net For instance, a catalyst comprising Nickel, Copper, and Zinc has achieved a 96% conversion of acrylonitrile with 94.9% selectivity for propionitrile under optimized conditions of temperature, pressure, and hydrogen ratio. In broader terms, cobalt has also been identified as a promising non-noble metal catalyst for the hydrogenation of nitriles. nih.gov This established methodology can be applied to a pyrrole-substituted acrylonitrile derivative to selectively reduce the alkene C=C bond, yielding the target compound this compound.

Novel and Emerging Synthetic Strategies for Pyrrole and Nitrile Derivatives with Relevance to the Compound

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and diverse methods for constructing heterocyclic rings like pyrrole. These advanced strategies are relevant for creating a wide array of derivatives.

Multicomponent Reaction Strategies in Pyrrole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a powerful tool in modern organic synthesis. bohrium.com This approach is lauded for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.comorientjchem.org Several MCRs have been developed for the synthesis of the pyrrole core. bohrium.comorientjchem.orgsemanticscholar.orgsemanticscholar.org

One of the most conventional methods for pyrrole synthesis is the Paal-Knorr cyclization, which involves the reaction of a 1,4-diketone with a primary amine. orientjchem.org Advances have adapted this and other reactions into MCR formats. These strategies often employ versatile building blocks like arylglyoxals, isocyanides, and various active methylene compounds to construct highly substituted pyrroles in a single step. semanticscholar.orgnih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Paal-Knorr Type | Primary Amine, 1,4-Diketone | Acidic or thermal conditions | Classic, reliable method for N-substituted pyrroles. | orientjchem.org |

| Isocyanide-Based | Isocyanide, Dialkyl Acetylenedicarboxylate, Imidoyl Chloride | - | Produces highly functionalized 2-amino-pyrroles. | nih.gov |

| Arylglyoxal-Based | Arylglyoxal, β-Dicarbonyl Compound, Ammonium (B1175870) Acetate | Ultrasound irradiation | Efficient synthesis of tetrasubstituted pyrroles. | semanticscholar.org |

| Van Leusen Reaction | Tosylmethyl Isocyanide (TosMIC), Michael Acceptor (e.g., enone) | Base (e.g., DBU) | A versatile [3+2] cycloaddition approach. | mdpi.com |

Ring Strain-Mediated Isocyanide Insertion Reactions for Pyrrole Derivatives

A novel and efficient strategy for synthesizing pyrrole derivatives involves an ordered isocyanide insertion reaction that is driven by ring strain. rsc.orgrsc.orgresearchgate.net This method provides precise control over reactivity, leading to high selectivity and yields. rsc.orgrsc.org The mechanism often utilizes a palladium catalyst to facilitate an oxidative addition and subsequent migratory insertion steps. rsc.org

In this approach, the strategic design of precursors is harnessed to control the reaction pathway. rsc.org For example, α,β-unsaturated ketones can serve as both a directing group and a reaction substrate. rsc.orgrsc.org The reaction is mediated by intramolecular non-covalent bond interactions, and the viability of the proposed mechanism has been supported by DFT (Density Functional Theory) theoretical calculations. rsc.org This method is noted for its broad substrate scope and impressive control over chemical and regional selectivity. rsc.org

Reactions Involving 2H-Azirines as Precursors for Pyrrole Ring Formation

The high ring strain of 2H-azirines, three-membered unsaturated nitrogen heterocycles, makes them versatile and reactive building blocks in organic synthesis. researchgate.net They can function as N-C-C synthons, undergoing ring-opening and cycloaddition reactions to form a variety of larger heterocyclic structures, including pyrroles. researchgate.netresearchgate.net

Several catalytic systems have been developed to mediate the transformation of 2H-azirines into pyrroles. These include:

Ruthenium-catalyzed [3+2] cycloaddition between 2H-azirines and activated alkynes, which proceeds through an oxidative ring opening of the azirine. nih.gov

Copper-catalyzed reactions where 2H-azirines act as Michael acceptors with 1,2,4-tricarbonyl compounds. nih.gov

Visible light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones, which can proceed under continuous flow conditions to form pyrroline intermediates that can be oxidized to pyrroles. nih.gov

These methods leverage the inherent reactivity of the strained 2H-azirine ring to construct the five-membered pyrrole core, often with a high degree of functional group tolerance and control over substitution patterns. nih.govresearchgate.net

Copper(I)-Catalyzed Multicomponent Reactions for Accessing Substituted Pyrroles

Copper(I)-catalyzed multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures, including substituted pyrroles, from simple and readily available starting materials. These reactions, which involve the formation of multiple chemical bonds in a single operation, offer significant advantages in terms of step economy and operational simplicity.

A notable advancement is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles, which provides a versatile route to polysubstituted N-H pyrroles. mit.eduacs.org This protocol demonstrates broad functional group tolerance and accommodates both aromatic and aliphatic substituents, affording products in good yields with high regioselectivity. mit.eduacs.org The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the CuH-catalyzed initial reductive coupling followed by subsequent cyclization steps. mit.eduacs.org

Another significant copper-catalyzed MCR is a three-component reaction involving α-diazoketones, nitroalkenes, and amines. thieme-connect.com This process proceeds under mild conditions to yield diverse tri- and tetrasubstituted 2-benzoyl pyrroles. The suggested mechanism involves an NH insertion of a carbene, copper-catalyzed oxidative dehydrogenation of the amine, and a [3+2] cycloaddition of an azomethine ylide, followed by aromatization. thieme-connect.com

Furthermore, an unprecedented three-component tandem reaction has been developed using aromatic alkenes or alkynes, trimethylsilyl cyanide, and N,N-disubstituted formamides, catalyzed by copper. nih.gov This cascade process, involving nucleophilic addition, cyclization, and aromatization, produces a variety of multisubstituted pyrroles with high regioselectivity. nih.govresearchgate.net This method highlights a novel reaction pathway for α-aminonitriles and provides an efficient pattern for pyrrole synthesis. nih.gov

The versatility of copper catalysis is also demonstrated in four-component reactions. An unprecedented example involves arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI), representing a novel approach for the 1,3-diimidization of arylcyclopropanes. nih.gov While not directly forming a pyrrole ring, this showcases the capacity of copper to mediate complex multi-component transformations involving nitriles. nih.gov

Table 1: Examples of Copper-Catalyzed Multicomponent Reactions for Pyrrole Synthesis

| Reaction Type | Components | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Enyne-Nitrile Coupling | 1,3-Enynes, Nitriles | CuH | High regioselectivity, broad scope, forms N-H pyrroles. | mit.eduacs.org |

| Diazoketone-Nitroalkene-Amine Reaction | α-Diazoketones, Nitroalkenes, Amines | Copper | Mild conditions, produces tri- and tetrasubstituted pyrroles. | thieme-connect.com |

Development of Eco-Friendly Protocols and Catalyst-Free Approaches in Pyrrole Synthesis

In response to the growing demand for sustainable chemical manufacturing, significant research has been directed toward developing eco-friendly and catalyst-free methods for pyrrole synthesis. These approaches aim to minimize waste, avoid the use of hazardous reagents, and reduce energy consumption.

Catalyst-free protocols represent a major step towards greener synthesis. An operationally simple, catalyst-free, multicomponent "just-mix" method has been developed for the direct regiospecific synthesis of C3-functionalized pyrroles. rsc.org This reaction proceeds under open-flask conditions with high atom economy by trapping an in situ generated enamine with activated carbonyls prior to the Paal–Knorr reaction. rsc.org

Another efficient catalyst-free approach is a four-component reaction utilizing an ionic liquid, 1-n-butylimidazolium tetrafluoroborate ([Hbim]BF4), as a reusable reaction medium. researchgate.net This method allows for the synthesis of diversely functionalized pyrroles from a variety of amines and aldehydes in high yields under mild conditions, completely avoiding the need for an additional catalyst or promoter. researchgate.net

Solvent-free, or "neat," conditions also contribute to more environmentally benign syntheses. An economical and efficient solvent-free and catalyst-free process for synthesizing N-substituted pyrroles has been reported, involving the reaction of various aromatic amines with 2,5-dimethoxytetrahydrofuran at elevated temperatures (100–120 °C). researchgate.nettandfonline.com This straightforward methodology is compatible with anilines bearing both electron-donating and electron-withdrawing groups and offers excellent product yields. tandfonline.com

The use of water as a solvent is another cornerstone of green chemistry. A catalyst-free, multicomponent reaction for synthesizing 3-(1H-pyrrol-3-yl)indolin-2-ones has been optimized under various green conditions, with solvent-free conditions ultimately proving superior. semanticscholar.org The study highlights the ongoing effort to replace traditional organic solvents with more sustainable alternatives. semanticscholar.org

Table 2: Comparison of Green and Catalyst-Free Pyrrole Synthesis Protocols

| Method | Key Features | Solvents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Multicomponent Synthesis | Catalyst-free, regiospecific | Open-flask, "just-mix" | High atom economy, operational simplicity. | rsc.org |

| Four-Component Protocol | Catalyst-free | Ionic liquid ([Hbim]BF4) | Reusable medium, mild conditions, high yields. | researchgate.net |

| Paal-Knorr Condensation | Catalyst-free, solvent-free | Neat, 100-120 °C | Environmentally friendly, excellent yields. | tandfonline.com |

Stereoselective Synthetic Methodologies and Enantiomeric Control in Related Nitrile Chemistry

While the synthesis of the achiral pyrrole core of this compound does not require stereocontrol, the principles of stereoselective synthesis are paramount in the broader field of nitrile chemistry, particularly for producing chiral intermediates for bioactive compounds.

A highly efficient and stereoselective synthesis has been developed for (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. nih.govresearchgate.net This multi-step synthesis employs two crucial stereoselective transformations. The first is a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, which establishes a key stereocenter with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. nih.govresearchgate.net The second is an S(N)2 substitution reaction with methylamine that proceeds with a complete inversion of configuration at a second stereocenter, demonstrating precise control over the final molecule's stereochemistry. nih.govresearchgate.net

The merger of photoredox and asymmetric copper catalysis provides a modern approach to creating enantiomerically enriched alkyl nitriles from achiral carboxylic acids under mild conditions. organic-chemistry.org This method exhibits a broad substrate scope and delivers high yields and enantioselectivities, showcasing the power of combining different catalytic modes for achieving stereocontrol. organic-chemistry.org

Biocatalysis offers an environmentally benign alternative for achieving enantioselectivity in nitrile transformations. nih.gov Enzymes such as nitrilases and nitrile hydratases can catalyze the enantioselective hydrolysis and hydration of nitriles. nih.gov These biotransformations are highly efficient and chemoselective, proceeding under mild conditions. nih.gov Methodologies include the kinetic resolution of functionalized nitriles and the desymmetrization of prochiral dinitriles, providing access to valuable chiral building blocks that are often difficult to obtain through traditional chemical methods. nih.gov

In-Depth Investigation of Reaction Mechanisms and Transition States in Compound Synthesis

Understanding the reaction mechanisms and identifying key intermediates and transition states are crucial for optimizing existing synthetic methods and designing new ones. The synthesis of pyrroles and the manipulation of nitrile groups involve several well-studied mechanistic pathways.

The Paal-Knorr synthesis, a classical method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines, proceeds through a well-established mechanism. organic-chemistry.orguctm.edu The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. uctm.edu This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves a series of dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.orguctm.edu Investigations have shown that any mechanism involving the formation of an enamine before the rate-determining cyclization step can be ruled out based on stereochemical studies. organic-chemistry.org

In modern transition-metal-catalyzed syntheses, the mechanisms are often more complex. For the CuH-catalyzed coupling of enynes and nitriles, DFT calculations have been employed to map out the reaction pathway. mit.eduacs.org This computational work helps to elucidate the roles of the copper catalyst in both the initial reductive coupling and the subsequent cyclization steps, providing insight into the origins of the observed regioselectivity. mit.eduacs.org

The mechanism for the catalyst-free synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and aromatic amines involves the acid-catalyzed opening of the tetrahydrofuran ring to generate a 1,4-dicarbonyl intermediate, which then undergoes the Paal-Knorr cyclization. tandfonline.com

Regarding nitrile chemistry, the hydrolysis of nitriles under basic conditions involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbon of the nitrile group. pressbooks.pub This forms an sp2-hybridized imine anion intermediate. pressbooks.pub This intermediate is then protonated by water to give a hydroxy imine (an enol of an amide), which tautomerizes to the more stable amide. The amide can then be further hydrolyzed to a carboxylate anion under the reaction conditions. pressbooks.pub

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethoxytetrahydrofuran |

| 1-n-butylimidazolium tetrafluoroborate |

| (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile |

| N-fluorobenzenesulfonimide |

Chemical Reactivity and Transformation Studies

Reactivity Profiles of the Nitrile Functional Group within 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of transformations.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. This reaction typically proceeds via the formation of an intermediate imine anion, which is then protonated. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add directly to the nitrile to form ketones after hydrolysis of the imine intermediate. Similarly, hydride reagents can add to form amines (see Section 3.1.2).

The nitrile group can be readily reduced to a primary amine. This transformation is fundamental in synthetic chemistry for introducing an aminopropyl side chain. Common and effective methods include the use of strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium is also a standard procedure for this reduction. The expected product of this reaction is 3-(1-Methyl-1H-pyrrol-2-yl)propan-1-amine.

While direct oxidation of the nitrile group is not a common transformation, the most relevant oxidative process is its conversion to a carboxylic acid. This is typically achieved through hydrolysis, which involves the formal addition of water across the triple bond and can be catalyzed by either acid or base (see Section 3.1.4). This process effectively raises the oxidation state of the nitrile carbon.

Hydrolysis of the nitrile group is a classic method for preparing carboxylic acids. The reaction can be performed under either acidic or basic conditions. doubtnut.com

Acid-Catalyzed Hydrolysis : Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, leads to the formation of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid and an ammonium (B1175870) salt. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. doubtnut.com

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) results in the formation of the corresponding carboxylate salt (e.g., sodium 3-(1-methyl-1H-pyrrol-2-yl)propanoate) and ammonia (B1221849) gas. doubtnut.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. doubtnut.com

| Reaction Type | Reagents and Conditions | Primary Product | Byproduct |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl, heat | 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid | NH₄⁺ salt |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O, heat 2. H₃O⁺ workup | 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid | NH₃ |

The nitrile functional group can participate as a 2π component in cycloaddition reactions. A notable example is the [3+2] cycloaddition with 1,3-dipoles such as nitrile oxides or azides. mdpi.com This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of this compound with a nitrile oxide (R-C≡N⁺-O⁻) would be expected to yield a 1,2,4-oxadiazole (B8745197) derivative. Similarly, cycloaddition with an azide (B81097) (R-N₃) could produce a tetrazole ring. These reactions are often regioselective and provide a direct route to complex heterocyclic structures. mdpi.comnih.gov

Reactivity Characteristics of the Pyrrole (B145914) Ring in this compound

The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. uop.edu.pk The position of substitution is influenced by the existing substituents: the nitrogen atom, the N-methyl group, and the 2-propanenitrile side chain.

The inherent reactivity of the pyrrole ring favors electrophilic attack at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (arenium ion). uop.edu.pk In this compound, the C2 position is already substituted. The N-methyl group and the C2-alkyl group are both electron-donating and activating, further enhancing the nucleophilicity of the ring. libretexts.org Consequently, electrophilic substitution is strongly directed to the vacant α-position, C5. If the C5 position were blocked, substitution would likely occur at the C4 position, which is generally favored over C3 in 2-substituted pyrroles.

Typical electrophilic substitution reactions expected to occur at the C5 position include:

Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a bromine or chlorine atom.

Nitration : Using mild nitrating agents like nitric acid in acetic anhydride (B1165640) is expected to yield the 5-nitro derivative. uop.edu.pk

Acylation : Friedel-Crafts acylation with an acid chloride or anhydride, typically in the absence of a strong Lewis acid which can polymerize the pyrrole, would install an acyl group. researchgate.netwikipedia.org The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a common method to introduce a formyl group onto the pyrrole ring.

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-3-(1-methyl-1H-pyrrol-2-yl)propanenitrile |

| Nitration | HNO₃ / Acetic Anhydride | 3-(1-Methyl-5-nitro-1H-pyrrol-2-yl)propanenitrile |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 3-(5-Formyl-1-methyl-1H-pyrrol-2-yl)propanenitrile |

| Acetylation (Friedel-Crafts) | Acetic Anhydride, heat | 3-(5-Acetyl-1-methyl-1H-pyrrol-2-yl)propanenitrile |

Under harsh conditions, the pyrrole ring itself can be reduced. Catalytic hydrogenation with strong reducing agents can lead to the saturation of the ring, yielding a pyrrolidine (B122466) derivative. uop.edu.pk

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyrrole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The regioselectivity of this substitution is dictated by the ability of the ring to stabilize the intermediate carbocation (the arenium ion). For the pyrrole ring, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4), as the intermediate formed from α-attack can be stabilized by three resonance structures, compared to only two for β-attack. stackexchange.com

In the case of this compound, the C2 position is already substituted. The N-methyl group and the 2-alkyl side chain are both electron-donating groups, which further activate the pyrrole ring towards electrophilic attack. Consequently, electrophilic substitution is predicted to occur predominantly at the vacant C5 position, which is the most electronically enriched and sterically accessible site.

Common electrophilic substitution reactions and their expected outcomes are:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). ijpcbs.comwikipedia.org For this compound, this reaction is expected to yield 5-formyl-3-(1-methyl-1H-pyrrol-2-yl)propanenitrile with high regioselectivity. researchgate.net

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom at the C5 position.

Nitration: Mild nitrating agents are required due to the high reactivity of the pyrrole ring. The use of reagents such as acetyl nitrate (B79036) would likely lead to the formation of 3-(1-Methyl-5-nitro-1H-pyrrol-2-yl)propanenitrile.

The predicted regioselectivity for these reactions is summarized in the table below.

| Reaction | Electrophile (E+) | Reagent Example | Predicted Major Product |

| Formylation | [HC(Cl)=N+(CH₃)₂] | POCl₃, DMF | 5-formyl-3-(1-methyl-1H-pyrrol-2-yl)propanenitrile |

| Bromination | Br⁺ | N-bromosuccinimide (NBS) | 3-(5-Bromo-1-methyl-1H-pyrrol-2-yl)propanenitrile |

| Nitration | NO₂⁺ | Acetyl nitrate (CH₃COONO₂) | 3-(1-Methyl-5-nitro-1H-pyrrol-2-yl)propanenitrile |

| Acylation | RCO⁺ | Acetic anhydride, Lewis acid | 3-(5-Acetyl-1-methyl-1H-pyrrol-2-yl)propanenitrile |

This table illustrates the expected products based on established principles of pyrrole reactivity, not necessarily on documented experimental results for this specific compound.

Functionalization Strategies Targeting the Pyrrole Nitrogen Atom (N-substitution)

For the compound this compound, the pyrrole nitrogen atom is already substituted with a methyl group. This structural feature precludes the typical N-functionalization reactions commonly employed for N-unsubstituted (N-H) pyrroles, such as N-alkylation, N-acylation, or N-arylation. Therefore, strategies targeting direct substitution on the nitrogen atom are not primary pathways for introducing further molecular complexity.

While reactions such as quaternization with strong alkylating agents to form a pyrrolium salt are possible, these transformations are generally less utilized for synthetic diversification compared to the versatile C-H functionalization of the pyrrole ring. The existing N-methyl group serves primarily to block the N-H reactivity and subtly modify the electronic properties of the pyrrole ring, directing focus towards the functionalization of the carbon framework.

Analysis of Intermolecular and Intramolecular Reaction Dynamics

The presence of both a reactive pyrrole ring and a propanenitrile side chain allows for a range of intermolecular and intramolecular transformations.

Intermolecular Reactions: The nitrile functional group can undergo several characteristic intermolecular reactions.

Catalytic Hydrogenation: The nitrile group can be reduced to a primary amine, 3-(1-Methyl-1H-pyrrol-2-yl)propan-1-amine. This transformation is typically achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov The resulting primary amine is a valuable intermediate for further derivatization.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, or to a primary amide under controlled conditions.

Intramolecular Reactions: The three-carbon chain connecting the nitrile group to the pyrrole ring provides the correct geometry for potential intramolecular cyclization events, leading to the formation of fused heterocyclic systems.

Electrophilic Cyclization: In the presence of a strong acid, the nitrile group could be protonated and activated to act as an electrophile. A subsequent attack by the electron-rich C3 position of the pyrrole ring would lead to a fused dihydropyrrolopyridine system after tautomerization. This type of reaction, a variation of the Friedel-Crafts reaction, is a known pathway for constructing fused ring systems. Studies on related systems, such as N-alkyne-substituted pyrroles, demonstrate the feasibility of intramolecular cyclizations to form new rings. rsc.orgrsc.org

Rational Design and Optimization of Catalytic Systems for Specific Transformations

The rational design of catalysts is crucial for controlling the selectivity and efficiency of transformations involving this compound.

Controlling Regioselectivity in Electrophilic Substitution: While the C5 position is electronically favored, achieving substitution at the less reactive β-positions (C3 or C4) requires specialized catalytic systems. Shape-selective catalysts, such as zeolites, can be used to control regioselectivity by sterically hindering the approach of the electrophile to the more accessible C5 position, thereby favoring substitution at a β-position that can fit within the catalyst's pores. researchgate.net

Selective Side-Chain Transformations: For the catalytic hydrogenation of the nitrile group, the choice of catalyst and reaction conditions is critical to prevent unwanted side reactions, such as over-reduction or polymerization of the pyrrole ring. A heterogeneous catalyst like Pd/C is often preferred as it can be optimized for selectivity towards the primary amine under mild conditions. nih.gov The catalyst support, metal loading, and the use of acidic additives can be fine-tuned to maximize yield and purity.

Direct C-H Functionalization: Modern synthetic methods increasingly rely on transition metal-catalyzed C-H functionalization. For this compound, this offers a powerful route to functionalize the less reactive C3 and C4 positions directly. The rational design of ligands for rhodium or copper catalysts can promote C-H activation at a specific site. nih.govresearchgate.net For instance, a bulky ligand on the metal center could sterically block the C5 position and direct the catalytic activity towards the C4 or C3 C-H bonds, enabling the introduction of aryl, alkyl, or other functional groups with high selectivity.

A summary of targeted transformations and relevant catalytic systems is provided below.

| Target Transformation | Reaction Type | Catalytic System | Rationale for Design and Optimization |

| C3/C4-Formylation | Electrophilic Aromatic Substitution | Vilsmeier Reagent + Zeolite Catalyst | Shape-selectivity of the zeolite pores sterically hinders C5 attack, favoring less accessible positions. researchgate.net |

| Nitrile Reduction | Catalytic Hydrogenation | Pd/C with acidic additives | Optimization of metal dispersion and acidic promoters enhances selectivity for the primary amine product and minimizes secondary amine formation. nih.gov |

| C3/C4 Arylation | Direct C-H Functionalization | Rh(I) or Cu(I) with tailored phosphine/N-heterocyclic carbene ligands | Ligand sterics and electronics are designed to control regioselectivity, directing the metal to activate the less reactive β C-H bonds. nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile (C₉H₁₀N₂), the expected exact mass can be calculated. An experimental HRMS analysis would aim to confirm this value, typically within a few parts per million (ppm) of the theoretical mass, which would provide strong evidence for the compound's molecular formula.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the structure of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, characteristic structural motifs of the this compound molecule could be identified.

A comprehensive search of the current scientific literature did not yield specific high-resolution mass spectrometry data for this compound. Therefore, no data table for its precise molecular formula or fragmentation pattern can be presented at this time.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A full suite of NMR experiments would provide a complete picture of the atomic connectivity and the chemical environment of each atom in this compound.

¹H NMR: This experiment would identify all the unique proton environments in the molecule. The chemical shifts would indicate the electronic environment of the protons, the integration would provide the relative number of protons in each environment, and the coupling patterns (multiplicity) would reveal the connectivity between adjacent protons.

¹³C NMR: This experiment would show the number of unique carbon atoms and their chemical environments. The chemical shifts are indicative of the type of carbon (e.g., alkyl, aromatic, nitrile).

¹⁵N NMR: Given the presence of two nitrogen atoms, ¹⁵N NMR could provide valuable information about their respective chemical environments (the pyrrole (B145914) nitrogen and the nitrile nitrogen), although it is a less common technique due to the lower natural abundance and sensitivity of the ¹⁵N isotope.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the molecule by showing correlations between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively.

Specific experimental ¹H, ¹³C, or ¹⁵N NMR data for this compound are not available in the reviewed literature. Consequently, a data table of chemical shifts and coupling constants cannot be compiled.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2200-2260 cm⁻¹), C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic ethyl chain, and C=C and C-N stretching vibrations associated with the pyrrole ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N bond, for instance, often gives a strong Raman signal.

A search of scientific databases and literature did not uncover any published Infrared or Raman spectra for this compound. Therefore, a table of vibrational frequencies cannot be presented.

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database or other scientific literature. Therefore, no crystallographic data table can be provided.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Assessing Enantiomeric Purity (where applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule to create chiral derivatives, CD spectroscopy would be essential for determining the enantiomeric purity and the absolute configuration of the resulting enantiomers. A CD spectrum shows the differential absorption of left and right circularly polarized light by a chiral molecule, which is unique for each enantiomer.

As this compound is an achiral molecule and no studies on its chiral derivatives were found, chiroptical spectroscopy data is not applicable.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or other ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine optimized molecular geometry, electronic charge distribution, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

| Parameter | Predicted Value | Method/Basis Set |

| Optimized Molecular Geometry | Not Available | Not Available |

| HOMO Energy | Not Available | Not Available |

| LUMO Energy | Not Available | Not Available |

| Dipole Moment | Not Available | Not Available |

| Mulliken Atomic Charges | Not Available | Not Available |

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. These simulations can reveal the accessible conformations of a molecule and the energetic barriers between them, providing a detailed understanding of its flexibility. Furthermore, MD simulations can model the interactions of a molecule with its environment, such as solvent molecules or other solutes.

In the context of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile, MD simulations could be used to study its conformational preferences, particularly the rotation around the single bonds connecting the pyrrole (B145914) ring, the propyl chain, and the nitrile group. Simulations in different solvents could also predict its solvation free energy and provide insights into its solubility.

Currently, there are no published MD simulation studies specifically focused on this compound.

Theoretical Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. Techniques like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

For this compound, theoretical predictions of its 1H and 13C NMR spectra could aid in the assignment of experimental peaks. Similarly, calculated IR spectra could help in identifying characteristic vibrational modes of the molecule.

A search of the scientific literature did not yield any studies that present a comparison between theoretically predicted and experimentally obtained spectroscopic data for this specific compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 1H NMR Chemical Shifts (ppm) | Not Available | Not Available |

| 13C NMR Chemical Shifts (ppm) | Not Available | Not Available |

| Key IR Frequencies (cm-1) | Not Available | Not Available |

Elucidation of Reaction Mechanisms and Transition States Through Computational Approaches

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could provide a step-by-step understanding of the reaction mechanism. This would involve locating the transition state structures and calculating the energy barriers, thereby explaining the observed regioselectivity and stereoselectivity.

At present, there is a lack of published computational studies on the reaction mechanisms involving this compound.

Computational Design of Novel Catalysts and Optimized Reaction Conditions

Computational methods can accelerate the discovery and optimization of catalysts for chemical reactions. By modeling the interaction between a substrate, a catalyst, and the transition state, it is possible to design catalysts with enhanced activity and selectivity. Computational screening can also help in identifying optimal reaction conditions, such as solvent and temperature.

In the synthesis of this compound, computational approaches could be employed to design efficient catalysts or to understand the role of existing catalysts in order to improve the reaction yield and selectivity.

There are no specific computational studies in the literature detailing the design of catalysts for the synthesis of this compound.

Applications in Organic Synthesis and Material Science

Utility of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable intermediate in organic synthesis. The versatility of the molecule stems from the distinct reactivity of its two primary functional components: the pyrrole (B145914) ring and the nitrile group. The N-methylpyrrole moiety is an electron-rich aromatic system, making it susceptible to electrophilic substitution and allowing for further functionalization. The nitrile group (-C≡N) is a valuable functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones, through reactions such as hydrolysis, reduction, or addition of organometallic reagents.

The propanenitrile side chain offers additional flexibility, enabling its participation in cyclization reactions to form new ring systems. This dual reactivity makes the compound a key starting material for the synthesis of a wide array of more complex molecules, particularly those incorporating heterocyclic scaffolds. A closely related analogue, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, has been utilized as a critical intermediate in multi-component reactions, underscoring the synthetic potential of this structural motif. researchgate.netresearchgate.net

Its Role in the Construction of Diverse Molecular Architectures and Scaffolds

The structure of this compound is particularly well-suited for the construction of complex molecular frameworks, especially fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

A prime example of its utility is demonstrated through the synthesis of pyrazolo[3,4-b]pyridine derivatives. researchgate.netresearchgate.net In a multi-component reaction, a related intermediate, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, is condensed with an aminopyrazole and various aryl aldehydes. researchgate.net This reaction proceeds to create a densely functionalized pyrazolo[3,4-b]pyridine core, a scaffold known for its wide range of biological activities and applications in materials. researchgate.netnih.govnih.govresearchgate.net The N-methylpyrrole group from the initial intermediate becomes a key substituent on the final heterocyclic system, influencing its electronic and steric properties.

This synthetic strategy highlights how the 1-methyl-1H-pyrrol-2-yl core can be integrated into larger, rigid molecular architectures. The ability to systematically vary the aldehyde component in such reactions allows for the generation of a library of derivatives with diverse substitutions, which is crucial for tuning the properties of the final compounds for specific applications.

Table 1: Key Reactants in the Synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines

| Role in Synthesis | Compound Name |

|---|---|

| Pyrrole Intermediate | 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile |

| Pyrazole Component | 3-methyl-1-phenyl-1H-pyrazol-5-amine |

| Aldehyde Component | Various Aromatic Aldehydes |

| Catalyst | MIL-53(Al)-N(CH2PO3H2)2 |

Potential in the Development of Specialty Chemicals and Advanced Materials with Tailored Properties

The unique electronic and structural features of the this compound scaffold suggest its potential in creating specialty chemicals and advanced materials. Pyrrole-containing compounds are known to be components of various functional materials, including organic dyes and conductive polymers.

One area of potential is in the synthesis of photochromic materials, such as spiropyrans. researchgate.netrsc.org Spiropyrans are molecules that can reversibly switch between two isomers—a colorless, non-polar spiropyran form and a colorful, polar merocyanine (B1260669) form—upon exposure to UV and visible light, respectively. researchgate.netnih.gov This property makes them highly valuable for applications in optical data storage, molecular switches, and smart materials. researchgate.netmdpi.com The synthesis of spiropyrans often involves the condensation of a substituted indoline (B122111) derivative with a salicylaldehyde (B1680747) derivative. The pyrrole moiety, as found in this compound, could be incorporated into these structures to modulate their photo-switching properties, such as the absorption wavelength, switching kinetics, and fatigue resistance. rsc.org The development of novel spiropyrans containing this specific pyrrole unit could lead to advanced materials with finely tuned photoresponsive behaviors. researchgate.net

Integration into Polymer Chemistry and Supramolecular Assemblies

The functional groups present in this compound—the pyrrole ring and the nitrile group—are capable of participating in non-covalent interactions, making the molecule a candidate for integration into supramolecular chemistry and polymer science. Supramolecular assemblies are ordered structures formed through intermolecular forces like hydrogen bonding, π–π stacking, and metal coordination.

Research on a closely related compound, 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, provides insight into this potential. nih.govresearchgate.net X-ray crystallographic analysis of this molecule revealed that it self-assembles into well-defined "supramolecular tapes" in the solid state. nih.govresearchgate.net These tapes are formed through a combination of C—H···N interactions involving the nitrile groups and π–π stacking interactions between the electron-rich pyrrole rings of adjacent molecules. nih.govresearchgate.net

This observation strongly suggests that this compound could exhibit similar self-assembly behavior. The nitrile group can act as a hydrogen bond acceptor, while the aromatic pyrrole ring can engage in π–π stacking. This capability could be harnessed to design new liquid crystals, organogels, or other self-organizing materials. Furthermore, by transforming the nitrile group into a polymerizable function or by attaching the entire molecule as a side chain to a polymer backbone, it could be integrated into larger polymeric systems, potentially imparting specific recognition or self-assembly properties to the resulting material.

Investigation of In Vitro Interactions with Biological Macromolecules

Elucidation of Enzyme Inhibition Mechanisms, Including Covalent-Reversible Thioimidate Formation

There is no specific information in the reviewed literature that details the enzyme inhibition mechanisms of this compound. The formation of a covalent-reversible thioimidate bond is a known mechanism for some nitrile-containing compounds that can interact with cysteine residues in enzymes nih.gov. This interaction, often observed in the context of drug design, involves the nucleophilic attack of a cysteine thiol on the nitrile carbon, leading to the formation of a thioimidate adduct nih.gov. However, no studies were identified that specifically investigate or demonstrate this mechanism for this compound.

Mechanistic Studies on the Modulation of Enzyme Activity

Specific mechanistic studies on how this compound modulates enzyme activity have not been reported in the available scientific literature. While heterocyclic compounds are a common feature in molecules designed for enzyme inhibition, the specific effects of the 1-methyl-1H-pyrrol-2-yl)propanenitrile structure on enzyme kinetics or activity remain uncharacterized.

Theoretical and In Vitro Studies on Interactions with Nucleic Acids and Lipids

No theoretical or in vitro studies concerning the direct interaction of this compound with nucleic acids (DNA or RNA) or lipid membranes were found in the public domain. Such studies are crucial for understanding the broader biological potential and toxicological profile of a compound.

Biocatalytic Transformations of the Nitrile Functionality

The enzymatic transformation of nitriles into more valuable chemical entities like carboxylic acids and amides is a field of significant interest, primarily utilizing nitrilases and nitrile hydratases.

Nitrilase-Mediated Hydrolysis to Corresponding Carboxylic Acids

Nitrilases are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia (B1221849) nih.gov. This biocatalytic route is often favored for its mild reaction conditions and high selectivity researchgate.net. While nitrilases have been successfully employed for the hydrolysis of a wide array of aromatic and aliphatic nitriles, specific studies detailing the nitrilase-mediated hydrolysis of this compound to 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid are not present in the reviewed literature. The substrate specificity of nitrilases is highly variable depending on the microbial source, and without experimental data, it is not possible to determine if this compound would be a suitable substrate for known nitrilases nih.gov.

Nitrile Hydratase-Mediated Hydrolysis to Corresponding Amides

Nitrile hydratases catalyze the hydration of nitriles to their corresponding amides. This two-step enzymatic pathway, often followed by an amidase, can also lead to the formation of carboxylic acids. Similar to nitrilases, the application of nitrile hydratases is widespread in biotechnology for the synthesis of various amides. However, there is no specific documented research on the use of nitrile hydratases for the transformation of this compound into 3-(1-Methyl-1H-pyrrol-2-yl)propanamide. The efficiency of such a transformation would be contingent on the specific nitrile hydratase enzyme used and its affinity for this particular substrate.

Environmental Chemical Dynamics and Analytical Detection

Formation and Occurrence in Environmental Matrices (e.g., Biomass Burning Emissions)

Biomass burning is a significant source of a wide variety of volatile organic compounds (VOCs), including a class of nitrogen-containing VOCs (NVOCs). The emission of these compounds is highly dependent on the nitrogen content of the fuel being burned. NVOCs are formed through the pyrolysis and combustion of nitrogen-containing precursors, such as amino acids and proteins, present in the biomass. Primary products from this process include compounds like hydrogen cyanide (HCN), ammonia (B1221849) (NH3), and nitric oxide (NO).

Pyrrole (B145914) and its derivatives are known components of tar from the devolatilization of nitrogen-rich biomass. It is plausible that under specific combustion conditions, reactions involving pyrrolic structures and other emitted species could lead to the formation of more complex derivatives like 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile. However, without direct observational data, its presence in biomass burning emissions remains hypothetical.

Table 1: Potential Environmental Sources and Matrices for this compound

| Potential Source | Environmental Matrix | Likelihood of Occurrence |

| Biomass Burning | Atmospheric Aerosols, Smoke Plumes | Plausible, but not yet detected |

| Industrial Emissions | Wastewater, Soil | Unknown |

| Natural Biogenic Processes | Soil, Water | Unlikely without specific pathways |

Atmospheric Chemistry and Proposed Transformation Pathways in the Environment

There is a lack of specific studies on the atmospheric chemistry and transformation pathways of this compound. Nevertheless, its chemical structure allows for predictions of its likely atmospheric fate. As a volatile organic compound, it would be subject to atmospheric oxidation processes.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is expected to be a major atmospheric sink for this compound. The reaction could proceed via hydrogen abstraction from the alkyl chain or addition to the pyrrole ring. The pyrrole ring itself is susceptible to attack by atmospheric oxidants.

Additionally, photodegradation could be a relevant transformation pathway. Pyrrole moieties can undergo both direct photodegradation (absorption of sunlight) and indirect photodegradation initiated by reactions with photochemically generated species like singlet oxygen (¹O₂) and triplet state dissolved organic matter. The specific substituents on the pyrrole ring are known to heavily influence the rates and pathways of these photodegradation reactions. ionicon.com

Advanced Analytical Methods for Detection and Quantification in Complex Mixtures (e.g., Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry)

Specific analytical methods for the detection and quantification of this compound in complex environmental mixtures have not been published. However, advanced techniques like Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) would be highly suitable for its analysis.

PTR-TOF-MS is a sensitive and non-invasive technique for the real-time detection of VOCs. nih.gov It utilizes the chemical ionization of trace gases via proton transfer from hydronium ions (H₃O⁺). Most common organic molecules have a higher proton affinity than water, allowing for efficient ionization with minimal fragmentation. The high mass resolution of the time-of-flight mass spectrometer allows for the determination of the elemental composition of the detected ions, which is crucial for identifying unknown compounds in complex mixtures like biomass smoke.

For the detection of this compound (C₉H₁₂N₂), PTR-TOF-MS would detect the protonated molecule at a specific mass-to-charge ratio (m/z). The high resolution would help distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

It is important to note that the sensitivity of PTR-MS to certain compounds, such as the parent compound pyrrole, can be dependent on factors like humidity, requiring careful calibration. researchgate.net

Table 2: Potential Analytical Techniques for the Analysis of this compound

| Analytical Technique | Principle | Potential Application |

| PTR-TOF-MS | Soft chemical ionization with high-resolution mass spectrometry | Real-time detection in gas-phase samples (e.g., air, smoke) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation followed by mass spectrometric detection | Identification and quantification in complex mixtures after sample collection |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of less volatile compounds with highly selective and sensitive detection | Analysis in aqueous or soil extracts |

Elucidation of Environmental Fate and Degradation Mechanisms (Chemical and Biochemical)

The environmental fate and degradation mechanisms of this compound have not been specifically investigated. The persistence of this compound in the environment would be determined by its susceptibility to various chemical and biochemical degradation processes.

Chemical Degradation: As discussed in the atmospheric chemistry section, this compound is likely to undergo photo-oxidation and react with atmospheric radicals. In soil and water, hydrolysis of the nitrile group to a carboxylic acid could be a potential, albeit likely slow, degradation pathway. The rate of hydrolysis is dependent on pH and temperature.

Given that many N-heterocyclic compounds can be persistent and have potential ecotoxicological effects, understanding the environmental fate of this compound would be important if it is found to be released into the environment in significant quantities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.